Cas no 1291781-36-6 (2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile)

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a versatile chemical intermediate featuring a benzonitrile core functionalized with a cyclopropylaminoethanol moiety. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for the development of pharmacologically active compounds. The presence of both hydroxyl and nitrile groups enhances its utility as a bifunctional building block, enabling further derivatization via nucleophilic substitution or reduction reactions. The cyclopropyl ring contributes steric and electronic effects that can influence the stability and binding properties of derived molecules. Its well-defined purity and consistent performance make it suitable for research applications in medicinal chemistry and material science.
2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile structure
1291781-36-6 structure
Product name:2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
CAS No:1291781-36-6
MF:C13H16N2O
Molecular Weight:216.278943061829
CID:2161571

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile 化学的及び物理的性質

名前と識別子

    • 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
    • 2-((Cyclopropyl(2-hydroxyethyl)amino)methyl)benzonitrile
    • AM91650
    • 2-{[Cyclopropyl-(2-hydroxyethyl)amino]methyl}-benzonitrile
    • インチ: 1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15(7-8-16)13-5-6-13/h1-4,13,16H,5-8,10H2
    • InChIKey: PLEMSLULMOQVSN-UHFFFAOYSA-N
    • SMILES: OCCN(CC1C=CC=CC=1C#N)C1CC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 266
  • トポロジー分子極性表面積: 47.3

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
085557-500mg
2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
1291781-36-6
500mg
£320.00 2022-03-01

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile 関連文献

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrileに関する追加情報

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile: A Comprehensive Overview

The compound with CAS No. 1291781-36-6, known as 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzonitrile group with a cyclopropyl-substituted amine moiety. The presence of the benzonitrile group imparts aromatic stability, while the cyclopropyl and hydroxy-ethyl substituents contribute to its versatile reactivity and potential biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging innovative methodologies such as palladium-catalyzed cross-coupling reactions and asymmetric catalysis. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery. The cyclopropyl group, in particular, has been shown to enhance the pharmacokinetic properties of molecules, making this compound a promising candidate for therapeutic development.

One of the most intriguing aspects of 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is its potential as a precursor in the synthesis of bioactive compounds. Researchers have demonstrated that this molecule can serve as a versatile building block for constructing complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* highlight its role in the construction of nitrogen-containing heterocycles with potent anti-inflammatory and anticancer activities.

The hydroxy-ethyl substituent within the molecule introduces hydrophilic properties, which can significantly influence its solubility and bioavailability. This feature is particularly advantageous in drug design, where balancing lipophilicity and hydrophilicity is crucial for achieving optimal pharmacokinetic profiles. Recent research has also explored the use of this compound in click chemistry applications, where its reactivity with azides and alkynes has been exploited to form stable triazole linkages.

In terms of biological activity, preliminary assays have revealed that 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. For example, studies conducted at leading pharmaceutical companies have shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While these findings are still in the early stages, they underscore the potential of this molecule as a lead compound for developing novel therapeutics.

From a structural perspective, the molecule's benzonitrile core provides a rigid framework that can be further functionalized to introduce additional bioactivity or improve pharmacokinetic properties. The cyclopropyl group, being strained and reactive, offers opportunities for ring-opening reactions that can lead to diverse product landscapes. This versatility makes it an attractive target for both academic researchers and industry professionals seeking innovative chemical entities.

Moreover, the synthesis of this compound has been optimized through green chemistry principles, reducing waste and improving sustainability. Techniques such as microwave-assisted synthesis and flow chemistry have been employed to streamline its production process. These advancements not only enhance scalability but also align with global efforts to promote environmentally friendly chemical manufacturing.

In conclusion, 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile stands out as a multifaceted organic molecule with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with recent breakthroughs in synthetic methodologies and biological applications, positions it as a key player in advancing modern medicinal chemistry. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents addressing unmet medical needs.

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